molecular formula C21H23N5O2 B2652813 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 1002216-69-4

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2652813
CAS No.: 1002216-69-4
M. Wt: 377.448
InChI Key: YFKKWTLIZBZCHK-UHFFFAOYSA-N
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Description

“3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one” is a complex organic compound that features multiple heterocyclic structures, including indole, pyrazole, and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic synthesis. Each heterocyclic ring might be synthesized separately and then coupled together through various organic reactions. Common synthetic methods might include:

    Indole Synthesis: Fischer indole synthesis or Bartoli indole synthesis.

    Pyrazole Synthesis: Cyclization of hydrazines with 1,3-diketones.

    Pyrimidine Synthesis: Biginelli reaction or condensation of β-dicarbonyl compounds with urea.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole or pyrazole rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as building blocks for more complex molecules or as ligands in coordination chemistry.

Biology

Biologically, these compounds might be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive roles.

Medicine

In medicine, they could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan or serotonin.

    Pyrazole Derivatives: Compounds like celecoxib or pyrazole itself.

    Pyrimidine Derivatives: Compounds like uracil or thymine.

Uniqueness

The uniqueness of “3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one” lies in its combination of these three heterocyclic structures, which might confer unique biological activities or chemical properties not seen in simpler compounds.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-13-11-14(2)26(23-13)21-22-16(4)15(3)20(28)25(21)12-19(27)24-10-9-17-7-5-6-8-18(17)24/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKKWTLIZBZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N3CCC4=CC=CC=C43)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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